molecular formula C9H11O4P B087457 3-(Hydroxy(phenyl)phosphoryl)propanoic acid CAS No. 14657-64-8

3-(Hydroxy(phenyl)phosphoryl)propanoic acid

Cat. No. B087457
CAS RN: 14657-64-8
M. Wt: 214.15 g/mol
InChI Key: MORLYCDUFHDZKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid derivatives involves multiple steps, including esterification, condensation, and selective reduction processes. For example, the synthesis of 3,3-bis(dibenzyloxyphosphoryl)propionic acid and its derivatives from tetraethyl methylene bisphosphonate via hydrolysis, chlorination, esterification, and condensation steps highlights the complexity and precision required in synthesizing such compounds (H. Juan, 2004).

Molecular Structure Analysis

The molecular structure of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid derivatives has been extensively studied using various analytical techniques, including Density Functional Theory (DFT) and X-ray diffraction. These studies reveal the bond lengths, bond angles, atomic charges, and the overall geometry of the molecules. For instance, the analysis of 3-(2-Hydroxyphenyl)-1-phenyl propanone, a related compound, using DFT and natural bond orbital (NBO) analysis offers insights into the donor-acceptor interactions and the electronic properties of the molecule (C. Charanya et al., 2023).

Chemical Reactions and Properties

3-(Hydroxy(phenyl)phosphoryl)propanoic acid and its derivatives undergo various chemical reactions, including esterification and ring closure, demonstrating their reactivity and potential for synthesis of complex molecules. The flame retardant properties of 3-(Hydroxyphenylphosphinyl) Propionic acid, for instance, highlight the functional utility of these compounds in materials science and engineering (Zhang Ming-zhu, 2004).

Physical Properties Analysis

The physical properties of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid derivatives, such as solubility, melting point, and thermal stability, are crucial for their application in various domains. The solubility and degree of substitution of cellulose esters with 3-(hydroxyphenylphosphinyl)-propanoic acid esters, for example, significantly affect their application potential in the development of flame-retardant materials (Yunbo Zheng et al., 2015).

Scientific Research Applications

  • Polymer and Material Science Applications :

    • Phloretic acid is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing specific properties to materials (Trejo-Machin et al., 2017).
    • In another study, novel amphiphilic phosphorus-containing polymers were synthesized using 3-[hydroxy(phenyl)phosphoryl]propanoic acid, showing potential for environmental protection applications (Hua et al., 2009).
    • The compound has been used as a flame retardant agent for cellulose fabrics and polyethylene terephthalate (Zhang et al., 2008).
  • Pharmacological and Biochemical Research :

    • It is a metabolite in human biochemistry, with elevated levels reported in conditions like schizophrenia and autism. Its characterization has been enhanced by improved analytical methods (Obrenovich et al., 2018).
    • Phloretic acid derivatives have been explored for anti-aging skin care compositions due to their biological properties (Wawrzyniak et al., 2016).
  • Chemical Synthesis and Separation Processes :

    • It's employed in the separation of rare earth elements, demonstrating efficiency in separating yttrium from other rare earths in chloride media (Guolong et al., 2021).
    • Used in the synthesis of bifunctional monophosphinate DOTA derivatives, important in the field of chelation therapy (Řezanka et al., 2008).

Safety And Hazards

The safety information for 3-(Hydroxy(phenyl)phosphoryl)propanoic acid includes hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P310, P338, P351 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and prevent the product from entering drains .

properties

IUPAC Name

3-[hydroxy(phenyl)phosphoryl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLYCDUFHDZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461246
Record name 3-[Hydroxy(phenyl)phosphoryl]propanoic acid
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Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxy(phenyl)phosphoryl)propanoic acid

CAS RN

14657-64-8
Record name 2-Carboxyethyl(phenyl)phosphinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)-
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Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)-
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Record name 3-[Hydroxy(phenyl)phosphoryl]propanoic acid
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Record name 3-(hydroxyphenylphosphinyl)propanoic acid
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Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)
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Synthesis routes and methods

Procedure details

Using 501.2 g of dichlorophenylphosphine, 3.2 g of t-butyl peroxybenzoate, 201.8 g of acrylic acid, and 0.92 L of water, a rinse-purified 3-[hydroxy(phenyl)phosphinyl]propionic acid was prepared by the procedure described in U.S. Pat. No. 5,334,760, namely the steps of hydrolyzing the reaction mixture after completion of the reaction, cooling it, harvesting the resulting crystals by filtration, rinsing the crystal crop with water, and drying it. The yield was 564.9 g or 94.2%. From the area ratio of the respective signals on the 1H-NMR spectrum, the molar ratio of 3-[hydroxy(phenyl)phosphinyl]propionic acid to phenylphosphinic acid was found to be 99.10:0.9. The other components were traces below the detection limit.
Quantity
501.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
201.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0.92 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Hua, J Tang, J Jiang, X Zhu - Polymer, 2009 - Elsevier
A novel amphiphilic phosphorus-containing polymer was prepared by RAFT polymerization of 3-[2-(acryloyloxy)ethoxy]-3-oxopropyl(phenyl) phosphinic acid (AOPA). The monomer was …
Number of citations: 17 www.sciencedirect.com
AG Hassabo, S Sharaawy, AL Mohamed - biointerfaceresearch.com
During this research, Magnesium oxide (MgO) nanoparticles were synthesised synthesized using Licorice root extract. Synthesized nanoparticles have been characterized using FT-IR, …
Number of citations: 4 biointerfaceresearch.com
D Hua, J Tang, J Jiang, X Zhu, R Bai - Macromolecules, 2009 - ACS Publications
The phenylphosphinic acid-functionalized microspheres were successfully prepared by “one-pot” emulsion polymerization of styrene/divinylbenzene with a functional macromolecular …
Number of citations: 29 pubs.acs.org
X Pan, J Cao, Y Wang, W Huang, D Hua, X Zhu… - Polymer, 2012 - Elsevier
A facile “one-pot” emulsion polymerization is reported to prepare surface-functionalized sub-micron spheres using novel amphiphilic comonomer as the reactive emulsifier. Specifically, …
Number of citations: 6 www.sciencedirect.com
EY Tupikina, M Bodensteiner, PM Tolstoy… - The Journal of …, 2018 - ACS Publications
Hydrogen bond patterns of crystals of phosphinic, phosphonic, and phosphoric acids and their cocrystals with phosphine oxides were studied using 31 P NMR and single-crystal X-ray …
Number of citations: 63 pubs.acs.org
J Yang, C Xing, Q Bao, L Zhang, S Huang… - Energy …, 2023 - Wiley Online Library
Defects and band shifts at the heterogeneous interface between the perovskite layer and the charge transport layer are two important problems that hinder the efficiency of photoelectric …
Number of citations: 0 onlinelibrary.wiley.com
MA El-Sabour, AL Mohamed, MG El-Meligy… - Nordic Pulp & Paper …, 2021 - degruyter.com
In this study we have recycled two types of waste papers, newspapers and magazines, to prepare paperboard sheets for multipurpose applications. The recycling procedure succeeded …
Number of citations: 18 www.degruyter.com

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